Glisoxepide consists of a sulfonylurea core structure, characterized by a sulfonyl group (SO2) linked to a urea group (NH-CO-NH). This core is further modified by various substituents, including an isoxazole ring and a piperidine ring. The presence of these specific substituents plays a significant role in its interactions with biological targets. [, , ]
Glisoxepide has been shown to undergo degradation to a sulfonamide derivative via microbial transformation. Additionally, hydroxyl groups can be introduced into the cyclohexane ring under specific conditions. [] The isoxazole and benzene rings, along with their spatial arrangement, are crucial for its binding properties. []
Under mild nitrosating conditions, including those approximating physiological conditions in vitro, Glisoxepide undergoes a novel reaction pathway converting it into a sulfonyltriazene. []
Glisoxepide's primary mechanism of action involves stimulating insulin release from pancreatic beta cells. This is achieved by binding to and closing ATP-sensitive potassium channels (KATP channels) in these cells, leading to membrane depolarization and subsequent insulin secretion. [, ]
Further research suggests that Glisoxepide can also inhibit transglutaminase activity within pancreatic islets. This inhibitory action could potentially contribute to its influence on insulin release. []
There is also evidence of Glisoxepide inhibiting the L-aspartate/L-glutamate antiport system, a key component in hepatic gluconeogenesis. []
Glisoxepide has shown photohemolytic properties in vitro when exposed to simulated solar irradiation, suggesting potential phototoxicity. [, , ] There is also a reported case of cross-allergy with other sulfonamide-containing drugs in a diabetic patient. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9